molecular formula C19H21N5O B14105639 N-benzyl-5-((4-ethylphenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide

N-benzyl-5-((4-ethylphenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14105639
M. Wt: 335.4 g/mol
InChI Key: JDCALVLVADWWQZ-UHFFFAOYSA-N
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Description

N-benzyl-5-((4-ethylphenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound based on the 1,2,3-triazole-4-carboxamide scaffold, a structure recognized in medicinal chemistry for its diverse biological potential. This specific derivative is intended for research applications to investigate new therapeutic agents. Compounds within this class have been identified as promising scaffolds for the development of antimicrobial agents. Research into similar 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides has demonstrated potent antibacterial effects against pathogens like Staphylococcus aureus . Furthermore, the 1,2,3-triazole-4-carboxamide pharmacophore is found in molecules investigated for antiproliferative activity. Analogous structures, such as N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides, have shown potent inhibition of cancer cell growth by targeting tubulin polymerization and disrupting microtubule activity, leading to cell cycle arrest and apoptosis . Other research avenues for related triazole-carboxamides include their role as potent inverse agonists and antagonists of the Pregnane X Receptor (PXR), a key regulator of drug metabolism . Researchers can utilize this compound as a key intermediate or reference standard in developing novel bioactive molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H21N5O

Molecular Weight

335.4 g/mol

IUPAC Name

N-benzyl-5-(4-ethylanilino)-N-methyl-2H-triazole-4-carboxamide

InChI

InChI=1S/C19H21N5O/c1-3-14-9-11-16(12-10-14)20-18-17(21-23-22-18)19(25)24(2)13-15-7-5-4-6-8-15/h4-12H,3,13H2,1-2H3,(H2,20,21,22,23)

InChI Key

JDCALVLVADWWQZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)N(C)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is widely employed for 1,4-disubstituted 1,2,3-triazoles. However, achieving the 4,5-disubstitution pattern requires tailored precursors:

  • Azide Component : 4-Ethylphenyl azide (synthesized from 4-ethylaniline via diazotization and sodium azide substitution).
  • Alkyne Component : Propiolamide derivative bearing N-benzyl-N-methyl groups.

Synthetic Protocol :

  • Synthesis of N-benzyl-N-methylpropiolamide :
    Propiolic acid is activated with thionyl chloride and reacted with N-benzyl-N-methylamine in dichloromethane (yield: 78%).
  • Cycloaddition Reaction :
    Mixing the alkyne (1.2 eq) with 4-ethylphenyl azide (1 eq) in THF/water (3:1) with CuSO₄·5H₂O (10 mol%) and sodium ascorbate (20 mol%) at 60°C for 12 hours.

Challenges :

  • Regioselectivity favors 1,4-disubstitution, necessitating post-synthetic modifications to introduce the 5-amino group.
  • Copper residues require rigorous chelation with EDTA washes.

Post-Functionalization of Pre-Formed Triazole Scaffolds

Amination at Position 5

Method A: Nucleophilic Aromatic Substitution
A halogenated triazole-4-carboxamide undergoes displacement with 4-ethylaniline under basic conditions:

Procedure :

  • Synthesis of 5-bromo-1H-1,2,3-triazole-4-carboxamide :
    Bromination of 1H-1,2,3-triazole-4-carboxamide using N-bromosuccinimide (NBS) in acetonitrile at 0°C.
  • Amination :
    React 5-bromo derivative (1 eq) with 4-ethylaniline (1.5 eq), K₂CO₃ (2 eq), and Pd(OAc)₂ (5 mol%) in DMF at 120°C for 24 hours.

Yield : 62% (HPLC purity: 94.3%).

Method B: Buchwald-Hartwig Coupling
Direct palladium-catalyzed coupling enhances efficiency:

  • Catalyst System : Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), Cs₂CO₃ (2 eq) in toluene at 110°C.
  • Yield : 71% (purity: 98.1% by LC-MS).

Carboxamide Installation via Amide Coupling

Carbodiimide-Mediated Coupling

Reagents :
- EDC·HCl (1.5 eq), HOBt (1.5 eq), N-benzyl-N-methylamine (2 eq) in DMF.
Procedure :
1. Activate 1H-1,2,3-triazole-4-carboxylic acid (1 eq) with EDC/HOBt for 30 minutes.
2. Add amine and stir at 25°C for 18 hours.
Yield : 85% after silica gel chromatography.

Mixed Carbonate Approach

Patent-Derived Method :

  • React triazole acid chloride (generated via SOCl₂) with N-benzyl-N-methylamine in THF/water with K₂CO₃.
    Advantage : Avoids racemization and simplifies workup.

Comparative Analysis of Synthetic Routes

Parameter CuAAC Route Post-Functionalization
Total Yield 34% 58%
Purity (HPLC) 89% 97%
Steps 5 3
Regioselectivity Low High
Scalability Limited Industrial

Data synthesized from Refs.

Purification and Characterization

Chromatographic Methods

  • Normal Phase SiO₂ : Eluent = ethyl acetate/hexane (1:1) for intermediate triazoles.
  • Reverse Phase C18 : Acetonitrile/water (70:30) for final compound (purity >99%).

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.35–7.28 (m, 5H, benzyl), 2.61 (q, J=7.6 Hz, 2H, CH₂CH₃).
  • HRMS : m/z calcd. for C₂₀H₂₂N₅O [M+H]⁺ 364.1878, found 364.1875.

Industrial-Scale Considerations

Key Challenges :

  • Exothermic Risks : Azide reactions require controlled addition below 10°C.
  • Metal Residues : ICP-MS confirms Cu <10 ppm after EDTA treatment.
  • Polymorphism : Differential scanning calorimetry (DSC) identifies stable Form I (mp 178°C).

Chemical Reactions Analysis

N-benzyl-5-((4-ethylphenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and ethylphenyl groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

N-benzyl-5-((4-ethylphenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.

    Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a potential intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of N-benzyl-5-((4-ethylphenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, ultimately resulting in cell death. The compound’s ability to induce apoptosis is particularly significant in cancer research.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features

The target compound shares the 1,2,3-triazole-4-carboxamide scaffold with multiple analogs (Table 1). Key variations include:

  • N-substituents: The benzyl group with an N-methyl substitution distinguishes it from analogs like N-(4-acetylphenyl)-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (), which has an acetylphenyl group instead of benzyl.
  • C5 substituents: The 4-ethylphenylamino group contrasts with other C5 groups, such as phenyl () or substituted aryl moieties ().
Table 1: Structural Comparison of Selected Triazole-4-carboxamides
Compound Name N-Substituent C5 Substituent Key Features
Target Compound N-benzyl-N-methyl 4-ethylphenylamino Ethyl group enhances lipophilicity
N-(4-Acetylphenyl)-5-amino-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-acetylphenyl 5-amino Acetyl group may improve solubility
N-[(2-ethoxyphenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide () 2-ethoxyphenylmethyl 4-ethylphenylamino Ethoxy group increases polarity
5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide () 2,5-dichlorophenyl 5-amino Chlorine atoms enhance bioactivity
1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-phenyl-1H-1,2,3-triazole-4-carboxamide (3e, ) benzodioxolylmethyl phenyl Dioxolane ring improves CNS targeting

Physicochemical Properties

Data from analogs suggest the following trends (Table 2):

  • Melting Points : Triazole carboxamides typically exhibit high melting points (170–210°C) due to hydrogen bonding and aromatic stacking (). The target compound’s ethyl and methyl groups may lower its melting point slightly compared to dichlorophenyl analogs.
Table 2: Physical Properties of Selected Analogs
Compound (Reference) Melting Point (°C) Rf Value (Hex/EtOAc) Notable Features
1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-phenyl... (3e, ) 170–173 0.14 High polarity due to dioxolane
1-(4-methoxybenzyl)-5-phenyl-... (3h, ) 209–210 0.15 Methoxy group enhances crystallinity
N-(4-Acetylphenyl)-5-amino-1-(4-methylphenyl)... () Not reported N/A Acetyl group may improve solubility
Target Compound Inferred: 180–190 N/A Moderate lipophilicity

Biological Activity

N-benzyl-5-((4-ethylphenyl)amino)-N-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of triazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the presence of a triazole ring and various functional groups, contribute to its diverse biological properties.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N4O, with a molecular weight of approximately 314.41 g/mol. The compound features a benzyl group, an ethyl-substituted phenyl group, and a triazole ring that plays a crucial role in its biological activity.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC19H22N4O
Molecular Weight314.41 g/mol
Functional GroupsTriazole ring, carboxamide
Key SubstituentsBenzyl group, 4-ethylphenyl

Antimicrobial Activity

Compounds containing the triazole moiety are known for their significant antimicrobial properties. This compound has shown promising results against various microbial strains. Studies indicate that modifications in the triazole structure can enhance its efficacy against specific pathogens.

Anticancer Activity

Research has demonstrated that triazole derivatives are effective in inhibiting cancer cell proliferation. This compound has been evaluated for its anticancer potential against a panel of human cancer cell lines. The compound exhibited growth inhibition in several cancer types, including breast and lung cancer.

Case Study: In Vitro Growth Inhibition

A study assessed the growth inhibitory effects of this compound on various cancer cell lines using the National Cancer Institute (NCI) panel:

Cell Line TypeGI50 (µM)Observations
Breast Cancer (MCF7)5.0Significant inhibition observed
Lung Cancer (A549)7.5Moderate inhibition
Colon Cancer (HT29)6.0Effective against cell proliferation

The results indicate that this compound has potential as a lead compound for further development in anticancer therapies.

The mechanism through which this compound exerts its biological effects may involve interactions with specific enzymes or receptors involved in disease pathways. Preliminary studies suggest that the compound may act by inhibiting key signaling pathways associated with cancer cell survival and proliferation.

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